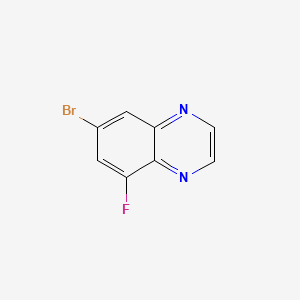

7-Bromo-5-fluoroquinoxaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-fluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNUJVQOZMVOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Bromo-5-fluoroquinoxaline: A Technical Guide for Advanced Research

CAS Number: 1210048-05-7

This technical guide provides a comprehensive overview of 7-Bromo-5-fluoroquinoxaline, a key building block in the development of novel therapeutic agents and advanced fluorescent probes. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's properties, synthesis, and applications, with a focus on its role in targeting key signaling pathways.

Core Properties and Specifications

This compound is a halogenated heterocyclic compound with the molecular formula C₈H₄BrFN₂.[1] Its structure, featuring a quinoxaline core substituted with bromine and fluorine atoms, makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1210048-05-7 | [1] |

| Molecular Formula | C₈H₄BrFN₂ | [1] |

| Molecular Weight | 227.03 g/mol | [1] |

| Appearance | Off-white to yellow solid | |

| Purity | ≥98% | [1] |

| Storage | Room temperature, protected from light and moisture | [1] |

Synthesis and Experimental Protocols

General Synthetic Approach: Condensation Reaction

A plausible route involves the reaction of 4-bromo-2-fluoro-1,2-phenylenediamine with glyoxal in a suitable solvent. The reaction progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Diagram 1: General Synthetic Workflow for Quinoxaline Derivatives

Caption: General workflow for the synthesis of quinoxaline derivatives.

Applications in Drug Discovery and Research

The unique electronic properties and substitution pattern of this compound make it an attractive scaffold for the development of targeted therapies, particularly kinase inhibitors.

Kinase Inhibitor Synthesis

Quinoxaline derivatives are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The bromine atom at the 7-position of this compound serves as a convenient handle for introducing diverse functionalities through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the quinoxaline core to optimize binding affinity and selectivity for specific kinase targets.

Derivatives of similar quinoxaline scaffolds have been shown to target signaling pathways including:

-

Bruton's Tyrosine Kinase (BTK): Non-covalent inhibitors based on a pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold have demonstrated potent and selective BTK inhibition.[2]

-

SRC Family Kinases: Quinoxaline derivatives have been investigated as inhibitors of SRC family kinases like LYN and YES.[3]

-

mTOR Signaling Pathway: Some quinoxaline-based compounds have shown inhibitory activity against mTOR, a central regulator of cell growth and proliferation.[3]

Diagram 2: Role in Kinase Inhibitor Development

Caption: Development of kinase inhibitors from this compound.

Fluorescent Probe Development

The electron-deficient nature of the quinoxaline ring system, enhanced by the fluoro and bromo substituents, provides a foundation for the design of fluorescent probes.[4] The core structure can be functionalized to create chemosensors for the detection of various analytes, including metal ions. The fluorescence properties of these probes can be modulated through mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) upon binding to the target analyte. Quinoxaline-based fluorescent sensors have been successfully developed for the detection of metal ions like Fe³⁺ and Cu²⁺.

Diagram 3: Principle of a Quinoxaline-Based Fluorescent Sensor

Caption: General principle of a fluorescent sensor.

Spectroscopic Data

While experimental spectroscopic data for this compound is not widely published, spectral data for structurally related compounds can provide an indication of the expected chemical shifts and fragmentation patterns. For instance, the ¹H NMR spectrum of a related compound, 7-bromo-5-chloro-8-hydroxyquinoline, shows aromatic protons in the range of 7.5-8.9 ppm.[5] Similarly, ¹³C NMR data for other substituted quinoxalines and fluoroquinolones are available in the literature. Mass spectrometry would be expected to show a prominent molecular ion peak corresponding to the isotopic pattern of bromine.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the downfield region, with splitting patterns influenced by fluorine and bromine substitution. |

| ¹³C NMR | Aromatic carbons with chemical shifts influenced by the electronegative F and Br atoms. Carbon-fluorine coupling would be observable. |

| Mass Spec. | Molecular ion peaks at m/z 226 and 228 (approx. 1:1 ratio) corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active molecules and functional materials. Its utility in the construction of kinase inhibitors for targeted cancer therapy and in the development of sensitive fluorescent probes highlights its significance in modern chemical and biomedical research. Further exploration of its reactivity and the biological activities of its derivatives is likely to yield novel compounds with significant therapeutic and diagnostic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 7-Bromo-5-fluoroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthesis pathway for 7-Bromo-5-fluoroquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Due to the limited availability of a specific, published experimental protocol for this exact molecule, this guide presents a robust, proposed synthesis route based on well-established and frequently cited methods for quinoxaline formation. The core of this synthesis is the condensation reaction of a substituted ortho-phenylenediamine with a 1,2-dicarbonyl compound.

Core Synthesis Pathway

The principal strategy for the synthesis of this compound involves a one-step condensation reaction between 5-Bromo-3-fluorobenzene-1,2-diamine and glyoxal . This reaction is a classic and efficient method for the formation of the quinoxaline ring system.

Caption: Proposed synthesis of this compound.

Starting Materials and Reagents

A critical aspect of this synthesis is the availability and purity of the starting materials.

| Compound Name | CAS Number | Molecular Formula | Key Role |

| 5-Bromo-3-fluorobenzene-1,2-diamine | 517920-69-3 | C₆H₆BrFN₂ | Diamine Precursor |

| Glyoxal (40% solution in water) | 107-22-2 | C₂H₂O₂ | Dicarbonyl Source |

| Ethanol | 64-17-5 | C₂H₆O | Reaction Solvent |

| Acetic Acid | 64-19-7 | C₂H₄O₂ | Catalyst |

| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | Neutralizing Agent |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Extraction Solvent |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | Drying Agent |

Proposed Experimental Protocol

This protocol is a representative procedure adapted from general methods for quinoxaline synthesis. Researchers should optimize these conditions for the specific substrate.

Reaction Setup and Execution:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of 5-Bromo-3-fluorobenzene-1,2-diamine in 20 mL of ethanol.

-

To this solution, add 0.7 mL of a 40% aqueous solution of glyoxal.

-

Add 0.5 mL of glacial acetic acid to catalyze the reaction.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Expected Data and Characterization

The following table summarizes the expected physicochemical properties of the final product.

| Property | Expected Value |

| Molecular Formula | C₈H₄BrFN₂ |

| Molecular Weight | 227.03 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| Purity (by HPLC) | >95% |

| ¹H NMR (CDCl₃) | Peaks expected in the aromatic region (δ 7-9 ppm) |

| ¹³C NMR (CDCl₃) | Resonances for aromatic carbons expected |

| Mass Spectrometry | [M+H]⁺ at m/z 227/229 (bromine isotope pattern) |

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: General workflow for the synthesis of this compound.

Safety Considerations

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

5-Bromo-3-fluorobenzene-1,2-diamine and glyoxal are irritants. Avoid inhalation and skin contact.

-

Organic solvents are flammable. Keep away from ignition sources.

This guide provides a foundational pathway for the synthesis of this compound. It is imperative for researchers to conduct their own risk assessments and to optimize the described conditions to achieve the desired yield and purity.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility of 7-Bromo-5-fluoroquinoxaline in Organic Solvents

Introduction to the Solubility of Quinoxaline Derivatives

Quinoxaline derivatives are a class of heterocyclic compounds that form the backbone of many biologically active molecules. Their planar and aromatic nature, however, can often lead to poor solubility in both aqueous and organic media, presenting significant challenges in drug development.[2] The solubility of a specific derivative like this compound is influenced by a delicate interplay of factors including the nature and position of its substituents (a bromine atom and a fluorine atom), its crystal lattice energy, and the physicochemical properties of the solvent.[2] Understanding these factors is crucial for optimizing reaction conditions, designing effective purification strategies, and formulating drug products with the desired pharmacokinetic profiles.[2]

Physicochemical Properties of this compound:

-

Molecular Formula: C₈H₄BrFN₂[3]

-

Molar Mass: 227.03 g/mol [3]

-

Appearance: Light brown gum, semi-solid, or oil[4]

Expected Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound in various organic solvents can be predicted qualitatively. The presence of the polarizable bromine atom, the electronegative fluorine atom, and the nitrogen atoms in the quinoxaline ring system, combined with the aromatic core, suggests a nuanced solubility profile.

A systematic study of its solubility in a range of solvents with varying polarities is recommended to establish a comprehensive profile. This will enable researchers to select appropriate solvent systems for synthesis, purification, and formulation.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. To facilitate future research and ensure data consistency, the following table provides a standardized format for reporting such data. It is recommended that researchers populate this table with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| e.g., Methanol | 25 | Data not available | Data not available | Isothermal Saturation |

| e.g., Ethanol | 25 | Data not available | Data not available | Isothermal Saturation |

| e.g., Acetone | 25 | Data not available | Data not available | Isothermal Saturation |

| e.g., Dichloromethane | 25 | Data not available | Data not available | Isothermal Saturation |

| e.g., Ethyl Acetate | 25 | Data not available | Data not available | Isothermal Saturation |

| e.g., Toluene | 25 | Data not available | Data not available | Isothermal Saturation |

| e.g., Heptane | 25 | Data not available | Data not available | Isothermal Saturation |

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Isothermal Saturation |

| e.g., N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | Isothermal Saturation |

Experimental Protocol: Isothermal Saturation Method

The isothermal saturation method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[2][6] This method involves equilibrating a supersaturated solution of the solute at a constant temperature until equilibrium is reached, followed by the analytical determination of the dissolved solute's concentration.[2]

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Vials with screw caps

-

Constant temperature incubator/shaker

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer[6]

4.2. Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.[6]

-

Equilibration: Tightly cap the vials and place them in a constant temperature incubator/shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is achieved.[6] The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.[6]

-

Sample Extraction and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to prevent the transfer of any undissolved solid.[2]

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[2][6] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[7]

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account any dilutions made during the process. Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the isothermal saturation method.

Caption: Workflow for solubility determination via the isothermal saturation method.

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides the necessary framework for researchers to systematically determine and report this crucial physicochemical property. The detailed experimental protocol for the isothermal saturation method, along with the standardized data presentation format, will aid in generating reliable and comparable solubility data. This information is invaluable for advancing the use of this compound in drug discovery and development, particularly in the synthesis of novel kinase inhibitors.

References

starting materials for 7-Bromo-5-fluoroquinoxaline synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 7-Bromo-5-fluoroquinoxaline, a key intermediate in the development of various pharmaceutical compounds, particularly kinase inhibitors for anticancer therapies.[1] This document provides a comprehensive overview of the starting materials, synthetic pathways, and detailed experimental protocols. All quantitative data is presented in structured tables for clear comparison, and the synthetic workflow is visualized using a process flow diagram.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available starting material, 4-Bromo-2-fluoro-6-nitroaniline. The synthetic route involves the reduction of the nitro group to form the key intermediate, 3-bromo-5-fluoro-1,2-phenylenediamine, followed by a cyclocondensation reaction with glyoxal to yield the final quinoxaline product.

Starting Materials

The primary starting material for this synthetic route is 4-Bromo-2-fluoro-6-nitroaniline.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromo-2-fluoro-6-nitroaniline | 517920-70-6 | C₆H₄BrFN₂O₂ | 235.01 |

Synthetic Workflow

The overall synthetic process is illustrated in the following diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-fluoro-1,2-phenylenediamine

The initial step involves the reduction of the nitro group of 4-Bromo-2-fluoro-6-nitroaniline to an amine. A common and effective method for this transformation is the use of tin(II) chloride dihydrate in an acidic ethanolic solution.

Reaction Scheme:

Caption: Reduction of 4-Bromo-2-fluoro-6-nitroaniline.

Experimental Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-Bromo-2-fluoro-6-nitroaniline (1.0 eq) in ethanol.

-

To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic.

-

Extract the aqueous layer with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-Bromo-5-fluoro-1,2-phenylenediamine.

Quantitative Data (Based on analogous reactions):

| Parameter | Value |

| Reactant | 4-Bromo-2-fluoro-6-nitroaniline |

| Reagents | SnCl₂·2H₂O, Concentrated HCl, Ethanol |

| Reaction Time | 2 - 4 hours |

| Reaction Temperature | Reflux |

| Yield | 85-95% (estimated) |

Step 2: Synthesis of this compound

The final step is the cyclocondensation of the synthesized 3-Bromo-5-fluoro-1,2-phenylenediamine with glyoxal. Glyoxal is often used as a 40% aqueous solution.

Reaction Scheme:

Caption: Cyclocondensation to form this compound.

Experimental Procedure:

-

Dissolve 3-Bromo-5-fluoro-1,2-phenylenediamine (1.0 eq) in a mixture of ethanol and water.

-

To this solution, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

-

Upon completion, a precipitate of the product may form. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous solution with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Based on analogous reactions):

| Parameter | Value |

| Reactant | 3-Bromo-5-fluoro-1,2-phenylenediamine |

| Reagents | Glyoxal (40% aq. solution), Ethanol, Water |

| Reaction Time | 1 - 3 hours |

| Reaction Temperature | Room Temperature |

| Yield | 70-85% (estimated) |

Conclusion

This guide outlines a reliable and efficient synthetic route for the preparation of this compound. The starting materials are readily accessible, and the reaction conditions for both the reduction and cyclocondensation steps are well-established in organic synthesis. The provided protocols, along with the tabulated quantitative data, offer a solid foundation for researchers and professionals in the field of drug discovery and development to synthesize this valuable intermediate. Further optimization of reaction conditions may be possible to improve yields and purity.

References

The Versatile Scaffold: Unlocking the Potential of 7-Bromo-5-fluoroquinoxaline in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the quinoxaline scaffold stands out as a privileged heterocyclic motif, underpinning the development of a diverse array of therapeutic agents. Its inherent biological activity and synthetic tractability have made it a focal point for drug discovery efforts. Within this important class of compounds, 7-Bromo-5-fluoroquinoxaline has emerged as a particularly valuable building block. The strategic placement of a bromine atom at the 7-position provides a versatile handle for a variety of cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies and the facile introduction of diverse functionalities. The fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its utility in the development of novel kinase inhibitors for oncology and glutamate receptor antagonists for the treatment of neurological disorders.

Anticancer Applications: Targeting Kinase Signaling Pathways

The dysregulation of protein kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. Quinoxaline derivatives have been extensively investigated as potent and selective kinase inhibitors. This compound serves as a key starting material for the synthesis of novel kinase inhibitors that can target various components of oncogenic signaling pathways.

Kinase Inhibitory Activity of Quinoxaline Derivatives

The following table summarizes the in vitro potency of various quinoxaline derivatives against different protein kinases and cancer cell lines. While not all of these examples are direct derivatives of this compound, they highlight the potential of the quinoxaline scaffold in achieving high potency and selectivity.

| Compound/Derivative Class | Target Kinase(s) | Cancer Cell Line | IC₅₀/GI₅₀ | Reference |

| Dibromo-substituted quinoxaline fragment | ASK1 | - | 30.17 nM | [1] |

| 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivative (Compound 5) | PARP-1 | MDA-MB-436 (mutant BRCA1 breast cancer) | 2.57 µM | [2] |

| 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivative (Compound 8a) | PARP-1 | - | 2.31 nM | [2] |

| Imidazo[1,2-a]quinoxaline derivative | Microtubule-interfering agent | HCT116 (colon carcinoma), HepG2 (liver carcinoma), MCF-7 (breast adenocarcinoma) | Promising activity | [2] |

| Quinoxaline-bisarylurea derivative | Multi-kinase inhibitor | - | Potent anti-tumor activity | [2] |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (Compound 10) | - | MKN 45 (gastric adenocarcinoma) | 0.073 µM | [3] |

Signaling Pathway: ASK1 in the MAPK/JNK Pathway

Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, plays a crucial role in the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways. These pathways are involved in cellular responses to stress, inflammation, and apoptosis. Overactivation of the ASK1 pathway is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. Inhibition of ASK1 is therefore a promising therapeutic strategy.

ASK1 Signaling Pathway and Point of Inhibition.

Applications in Neurological Disorders: Targeting Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, particularly the ionotropic NMDA and AMPA receptors, are crucial for synaptic plasticity, learning, and memory. However, excessive glutamate receptor activation can lead to excitotoxicity and neuronal damage, a process implicated in various neurological and psychiatric disorders, including epilepsy, stroke, and neurodegenerative diseases. Quinoxaline-2,3-diones are a well-established class of competitive antagonists of AMPA/kainate and NMDA receptors. This compound can serve as a precursor for novel glutamate receptor antagonists with potential therapeutic applications.

Glutamate Receptor Antagonist Activity of Quinoxaline Derivatives

The following table presents in vitro and in vivo data for quinoxaline derivatives as glutamate receptor antagonists.

| Compound | Receptor Target(s) | Assay Type | Activity | Reference |

| 7-bromo-5-(N-oxyaza)-quinoxaline-2,3-dione | - | Anticonvulsant (mouse MES model) | ED₅₀ = 0.87 mg/kg (i.v.) | |

| 7-nitro-5-(N-oxyaza)-quinoxaline-2,3-dione | NMDA | [³H]DCKA Binding | IC₅₀ = 0.69 µM | |

| 7-nitro-5-(N-oxyaza)-quinoxaline-2,3-dione | AMPA | [³H]AMPA Binding | IC₅₀ = 1.3 µM | |

| 7-nitro-5-(N-oxyaza)-quinoxaline-2,3-dione | Kainate | [³H]Kainate Binding | IC₅₀ = 2.4 µM | |

| α-amino-6,7-dichloro-3-(phosphonomethyl)-2-quinoxalinepropanoic acid | NMDA | [³H]CPP Binding | IC₅₀ = 3.4 nM | [4] |

| α-amino-6,7-dichloro-3-(phosphonomethyl)-2-quinoxalinepropanoic acid | Glycine site | [³H]-Glycine Binding | IC₅₀ = 0.61 µM | [4] |

Signaling Pathway: Glutamatergic Synapse

The diagram below illustrates the glutamatergic synapse and the sites of action for NMDA and AMPA receptor antagonists derived from the quinoxaline scaffold.

Glutamatergic Synapse and Antagonist Action.

Experimental Protocols

The versatility of this compound allows for the application of various synthetic methodologies to generate diverse libraries of compounds for biological screening.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel drug candidates starting from this compound.

General workflow for drug discovery.

Synthesis of 7-Aryl-5-fluoroquinoxalines via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).

-

Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-5-fluoroquinoxaline.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a target protein kinase.

Materials:

-

Synthesized 7-aryl-5-fluoroquinoxaline derivatives

-

Recombinant protein kinase

-

Kinase substrate (e.g., a specific peptide)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a microplate, add the kinase assay buffer, the target kinase, and the substrate.

-

Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (solvent only).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization provides a powerful platform for the design and synthesis of novel therapeutic agents. The potential to develop potent and selective kinase inhibitors for cancer treatment and glutamate receptor antagonists for neurological disorders highlights the significant promise of this scaffold. The synthetic accessibility and the opportunities for extensive SAR exploration make this compound a compelling starting point for drug discovery programs aimed at addressing a range of unmet medical needs. Further investigation into the derivatization of this core structure is warranted to fully unlock its therapeutic potential.

References

- 1. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 5-Fluoroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) on 5-fluoroquinoxaline. Due to the limited specific literature on this particular substrate, this document leverages established principles of organic chemistry to predict reactivity, regioselectivity, and to provide illustrative experimental protocols. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis and functionalization of quinoxaline-based compounds.

Introduction: Reactivity and Regioselectivity of 5-Fluoroquinoxaline

Quinoxaline is a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazine ring. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates the entire ring system towards electrophilic attack. Consequently, electrophilic aromatic substitution on quinoxaline is significantly slower than on benzene and preferentially occurs on the benzene ring.

The introduction of a fluorine atom at the 5-position further influences the reactivity and regioselectivity of the system. Fluorine is a deactivating group due to its strong inductive electron-withdrawing effect (-I). However, it is also a weak π-donor through resonance (+M), directing incoming electrophiles to the ortho and para positions.

In the case of 5-fluoroquinoxaline, electrophilic attack is anticipated to occur at the C-6 (ortho) and C-8 (para) positions of the benzene ring. The electronic and steric environment of these positions suggests a competition between them. While the para position (C-8) is often favored electronically for halogen substituents, the proximity of the C-6 position to the pyrazine ring may introduce steric hindrance.

This guide will explore three major classes of electrophilic aromatic substitution reactions on 5-fluoroquinoxaline: nitration, halogenation, and Friedel-Crafts acylation.

Predicted Electrophilic Aromatic Substitution Reactions

The following sections detail the predicted outcomes and provide illustrative experimental protocols for key electrophilic aromatic substitution reactions on 5-fluoroquinoxaline.

It is critical to note that the following experimental details and quantitative data are hypothetical, based on established chemical principles for reactions on deactivated aromatic systems, and are provided for illustrative purposes in the absence of specific literature precedent.

Nitration

Nitration is expected to proceed with a mixture of nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺). The reaction is anticipated to be sluggish and require elevated temperatures due to the deactivated nature of the substrate.

Table 1: Predicted Quantitative Data for the Nitration of 5-Fluoroquinoxaline

| Position of Substitution | Product Name | Predicted Yield (%) | Regioisomeric Ratio |

| C-6 | 5-Fluoro-6-nitroquinoxaline | 35-45 | ~1.5 : 1 |

| C-8 | 5-Fluoro-8-nitroquinoxaline | 25-35 |

-

To a stirred solution of concentrated sulfuric acid (10 mL) cooled to 0 °C, slowly add 5-fluoroquinoxaline (1.0 g, 6.75 mmol).

-

After complete dissolution, slowly add a mixture of concentrated sulfuric acid (5 mL) and concentrated nitric acid (5 mL) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to 60 °C and maintain for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice (50 g) and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the 6-nitro and 8-nitro isomers.

Bromination

Halogenation, such as bromination, typically employs a Lewis acid catalyst to polarize the halogen molecule, making it more electrophilic. Given the deactivation of the ring, forcing conditions may be necessary.

Table 2: Predicted Quantitative Data for the Bromination of 5-Fluoroquinoxaline

| Position of Substitution | Product Name | Predicted Yield (%) | Regioisomeric Ratio |

| C-6 | 6-Bromo-5-fluoroquinoxaline | 40-50 | ~1 : 1.2 |

| C-8 | 8-Bromo-5-fluoroquinoxaline | 50-60 |

-

To a solution of 5-fluoroquinoxaline (1.0 g, 6.75 mmol) in a suitable solvent such as dichloromethane (20 mL), add anhydrous iron(III) bromide (0.1 g, 0.34 mmol).

-

Cool the mixture to 0 °C and slowly add a solution of bromine (0.35 mL, 6.75 mmol) in dichloromethane (5 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate) to separate the isomeric products.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a method to introduce an acyl group onto an aromatic ring. This reaction is generally not successful on strongly deactivated rings. However, under harsh conditions, some reaction may be observed.

Table 3: Predicted Quantitative Data for the Friedel-Crafts Acylation of 5-Fluoroquinoxaline

| Position of Substitution | Product Name | Predicted Yield (%) | Regioisomeric Ratio |

| C-8 | 1-(5-Fluoroquinoxalin-8-yl)ethan-1-one | 15-25 | Major product |

| C-6 | 1-(5-Fluoroquinoxalin-6-yl)ethan-1-one | <5 | Minor product |

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride (2.7 g, 20.2 mmol) and dichloroethane (20 mL).

-

Cool the suspension to 0 °C and add acetyl chloride (1.0 mL, 13.5 mmol) dropwise.

-

Add a solution of 5-fluoroquinoxaline (1.0 g, 6.75 mmol) in dichloroethane (10 mL) to the mixture.

-

Heat the reaction mixture to reflux (80-90 °C) for 12 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product via column chromatography (silica gel, eluent: hexane/ethyl acetate).

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for the electrophilic aromatic substitution on 5-fluoroquinoxaline and a general experimental workflow.

Caption: Proposed mechanism for the nitration of 5-fluoroquinoxaline.

Caption: Proposed mechanism for the bromination of 5-fluoroquinoxaline.

Regioselectivity of the Bromination of 5-Fluoroquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the regioselectivity of the electrophilic bromination of 5-fluoroquinoxaline. Due to the limited availability of direct experimental data for this specific reaction in published literature, this document synthesizes information from analogous reactions, theoretical principles of electrophilic aromatic substitution, and established protocols for the bromination of quinoxaline and related heterocyclic systems. The guide discusses the competing electronic effects of the fluorine substituent and the quinoxaline ring system, predicts the likely outcomes of bromination, and provides a hypothetical experimental protocol as a starting point for further investigation.

Introduction: Electrophilic Aromatic Substitution in Quinoxalines

Quinoxaline, a bicyclic heteroaromatic compound containing a benzene ring fused to a pyrazine ring, is a crucial scaffold in medicinal chemistry. The nitrogen atoms in the pyrazine ring are electron-withdrawing, which deactivates the entire ring system towards electrophilic aromatic substitution (EAS) compared to benzene.

Electrophilic attack on the quinoxaline ring preferentially occurs on the benzene moiety, specifically at the C-5 and C-8 positions, due to the deactivating effect of the pyrazine ring on the C-6 and C-7 positions. The presence of substituents on the benzene ring further modulates this reactivity and dictates the regiochemical outcome of the substitution.

The Directing Effects of a 5-Fluoro Substituent

The introduction of a fluorine atom at the 5-position of the quinoxaline ring introduces competing electronic effects that influence the regioselectivity of bromination:

-

Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect. This effect deactivates the entire benzene ring towards electrophilic attack.

-

Mesomeric Effect (+M): Fluorine possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. This is a weaker, activating effect that directs incoming electrophiles to the ortho and para positions.

In the case of 5-fluoroquinoxaline, the positions ortho to the fluorine are C-6, and the position para is C-8. Therefore, the fluorine substituent is expected to direct bromination to the 6- and 8-positions.

Competing Influences:

The regioselectivity of the bromination of 5-fluoroquinoxaline is determined by the interplay between:

-

The inherent reactivity of the quinoxaline nucleus: Favors substitution at C-5 and C-8.

-

The directing effect of the 5-fluoro substituent: Favors substitution at C-6 and C-8.

Based on these competing effects, the most likely products of electrophilic bromination of 5-fluoroquinoxaline are 6-bromo-5-fluoroquinoxaline and 8-bromo-5-fluoroquinoxaline . The relative yields of these isomers will depend on the specific reaction conditions. It is also possible that the strong deactivating effect of the fluorine atom and the pyrazine ring will necessitate harsh reaction conditions.

Predicted Reaction Pathway

The electrophilic bromination of 5-fluoroquinoxaline is expected to proceed through a standard EAS mechanism.

Caption: Predicted electrophilic bromination pathway of 5-fluoroquinoxaline.

Hypothetical Experimental Protocol

The following protocol is a suggested starting point for the bromination of 5-fluoroquinoxaline, based on general procedures for the bromination of aromatic compounds. Optimization of reaction conditions will be necessary.

Materials:

-

5-Fluoroquinoxaline

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5-fluoroquinoxaline (1.0 eq) in a minimal amount of concentrated sulfuric acid under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C in an ice bath.

-

Addition of Brominating Agent: Dissolve N-Bromosuccinimide (1.0 - 1.2 eq) in concentrated sulfuric acid and add it dropwise to the cooled quinoxaline solution over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time may vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

-

Neutralization: Slowly neutralize the acidic solution by the dropwise addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to remove any unreacted bromine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the isomeric products.

Data Presentation: A Template for Experimental Results

Since no specific quantitative data for the bromination of 5-fluoroquinoxaline has been found in the literature, the following table serves as a template for researchers to record their experimental findings.

| Entry | Brominating Agent (eq) | Solvent | Temperature (°C) | Time (h) | Yield of 6-bromo isomer (%) | Yield of 8-bromo isomer (%) | Other Products |

| 1 | NBS (1.0) | H₂SO₄ | 0 | 4 | |||

| 2 | NBS (1.2) | H₂SO₄ | 0 | 8 | |||

| 3 | Br₂ (1.0) / FeBr₃ (cat.) | CH₂Cl₂ | 25 | 12 | |||

| 4 |

Logical Workflow for a Bromination Experiment

The following diagram illustrates a typical workflow for conducting and analyzing a bromination reaction in a research setting.

Caption: A typical experimental workflow for a bromination reaction.

Conclusion

The regioselectivity of the bromination of 5-fluoroquinoxaline is a nuanced problem governed by the interplay of the inherent directing effects of the quinoxaline core and the electronic properties of the fluorine substituent. While direct experimental data is scarce, a thorough understanding of electrophilic aromatic substitution principles allows for the prediction of 6-bromo-5-fluoroquinoxaline and 8-bromo-5-fluoroquinoxaline as the major products. The provided hypothetical experimental protocol offers a solid foundation for researchers to begin their investigations into this specific reaction. Careful optimization and detailed product analysis will be crucial to fully elucidate the regiochemical outcome and develop efficient synthetic routes to these potentially valuable compounds for drug discovery and development.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 7-Bromo-5-fluoroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 7-Bromo-5-fluoroquinoxaline. This reaction is a powerful tool for the synthesis of novel substituted 5-fluoroquinoxaline derivatives, which are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique photophysical properties.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a wide variety of organoboron compounds, such as boronic acids and boronic esters.[1][2] This methodology offers a versatile and efficient route to access a diverse library of 7-aryl, 7-heteroaryl, and 7-vinyl-5-fluoroquinoxalines.

Key Applications:

-

Drug Discovery: Synthesis of novel bioactive molecules. Quinoxaline derivatives are known to exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[3][4]

-

Materials Science: Development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.

-

Chemical Biology: Creation of molecular probes to study biological processes.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

-

Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium complex.

-

Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[1][7]

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with various boronic acids. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the best results for a specific substrate.

General Procedure for Suzuki-Miyaura Coupling:

A mixture of this compound, the corresponding boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is prepared in a suitable solvent (e.g., dioxane, toluene, DMF, often with water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (as monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is worked up, and the product is purified by column chromatography.

Detailed Protocol Example:

Synthesis of 7-Aryl-5-fluoroquinoxaline Derivatives

To a reaction vial are added this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq). A degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) is added. The vial is sealed and heated to 80-100 °C for 12-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired 7-aryl-5-fluoroquinoxaline.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various boronic acids. The yields are based on reported values for similar heterocyclic systems and are intended to be illustrative.[8][9][10]

| Entry | Boronic Acid Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |

| 3 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene | 100 | 18 | 79 |

| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 110 | 16 | 72 |

| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 14 | 82 |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene | 100 | 20 | 65 |

| 7 | Naphthalen-1-ylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane | 100 | 24 | 75 |

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 4. 9-Arylacenaphtho[1,2-b]quinoxalines via Suzuki coupling reaction as cancer therapeutic and cellular imaging agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Sonogashira Coupling with 7-Bromo-5-fluoroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Sonogashira cross-coupling reaction of 7-Bromo-5-fluoroquinoxaline with various terminal alkynes. The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This methodology is of significant interest in medicinal chemistry for the synthesis of novel heterocyclic compounds, as the quinoxaline scaffold is a key structural motif in many biologically active molecules. Functionalization with an alkyne moiety provides a versatile handle for further molecular diversification in the development of new therapeutic agents. The protocol outlined below is based on established procedures for similar bromo-fluoro-N-heterocycles and offers a reliable starting point for the synthesis of a variety of 7-alkynyl-5-fluoroquinoxalines.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of a bromo-fluoro-N-heterocycle with various terminal alkynes, based on a closely related substrate, 6-bromo-3-fluoro-2-cyanopyridine.[2] These conditions are expected to be readily adaptable for this compound.

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp. | 16 | ~90 |

| 2 | 1-Heptyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp. | 16 | ~93 |

| 3 | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp. | 16 | ~85 |

| 4 | 4-Ethynyltoluene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp. | 16 | ~93 |

| 5 | 1-Ethynyl-4-methoxybenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp. | 16 | ~90 |

| 6 | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp. | 16 | ~90 |

Experimental Protocols

General Procedure for Sonogashira Cross-Coupling

This protocol is adapted from a procedure for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine.[2]

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and stir bar

-

Standard work-up and purification supplies (saturated aqueous ammonium chloride, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and copper(I) iodide (0.1 equiv).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by triethylamine (Et₃N) (3.0 equiv).

-

Degas the solution by bubbling argon or nitrogen through it for 10-15 minutes.

-

Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture via syringe.

-

Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 7-alkynyl-5-fluoroquinoxaline.

Visualizations

Sonogashira Coupling Catalytic Cycle

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 7-Bromo-5-fluoroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The quinoxaline scaffold is a key structural component in a variety of kinase inhibitors, demonstrating efficacy in preclinical and clinical studies for the treatment of cancer and other diseases.[2] 7-Bromo-5-fluoroquinoxaline is a valuable synthetic intermediate, offering a strategic handle for the introduction of various functionalities through cross-coupling reactions to generate libraries of potential kinase inhibitors. The presence of the fluorine atom can enhance binding affinity and modulate the physicochemical properties of the final compounds.

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing this compound as a starting material. The primary synthetic strategies covered are the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds at the 7-position of the quinoxaline core.

Key Synthetic Strategies

The bromine atom at the 7-position of this compound serves as a versatile reactive site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, which are crucial for achieving potent and selective kinase inhibition.

Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-5-fluoroquinoxalines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[3] In this context, it enables the coupling of this compound with various aryl or heteroaryl boronic acids or esters.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Materials:

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (2.5 eq).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the palladium catalyst (0.05 eq) to the vessel.

-

Add the anhydrous solvent.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-5-fluoroquinoxaline derivative.

-

Workflow for Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination for the Synthesis of 7-Anilino-5-fluoroquinoxalines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of this compound with a diverse range of primary and secondary amines, particularly anilines. Many potent kinase inhibitors feature an aniline moiety that interacts with the hinge region of the kinase active site.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Materials:

-

This compound

-

Substituted aniline or other amine (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)

-

Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (1.5-2.5 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 eq), the palladium catalyst (0.02 eq), and the phosphine ligand (0.04 eq).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the anhydrous solvent, the amine (1.2 eq), and the base (2.0 eq).

-

Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 7-anilino-5-fluoroquinoxaline derivative.

-

Workflow for Buchwald-Hartwig Amination

Target Kinases and Signaling Pathways

Quinoxaline-based kinase inhibitors have been shown to target a variety of protein kinases involved in critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases.

Simplified EGFR/VEGFR Signaling Pathway

Quantitative Data

The following tables summarize representative inhibitory activities of various quinoxaline derivatives against key kinase targets. While specific data for 7-substituted-5-fluoroquinoxaline derivatives is limited in the public domain, the data for analogous quinoxaline compounds highlight the potential of this scaffold.

Table 1: Inhibitory Activity of Quinoxaline Derivatives against ASK1 Kinase

| Compound Reference | Modification | IC₅₀ (nM) |

| Compound 12c[3] | 6-(4-cyclobutyl-4H-1,2,4-triazol-3-yl)pyridin-3-amino at C2 | 117.61 |

| Compound 26e[3] | Dibromo substitution | 30.17 |

| Compound 12b[3] | 6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-3-amino at C2 | 502.46 |

Table 2: Inhibitory Activity of Quinoxaline Derivatives against VEGFR-2 Kinase

| Compound Reference | Modification | IC₅₀ (nM) |

| Compound 25d[4] | [3][5][6]triazolo[4,3-a]quinoxalin-4(5H)-one derivative | 3.4 |

| Compound 25e[4] | [3][5][6]triazolo[4,3-a]quinoxalin-4(5H)-one derivative | 6.8 |

| Compound 25i[4] | [3][5][6]triazolo[4,3-a]quinoxalin-4(5H)-one derivative | 4.1 |

| Compound 17b[7] | 3-methylquinoxaline derivative | 2.7 |

Table 3: Inhibitory Activity of Imidazoquinoxaline Derivatives against Src Family Kinase p56(Lck)

| Compound Reference | Modification | IC₅₀ (nM) |

| Imidazo[1,5-a]quinoxalin-4-amine derivative[8] | 2,6-disubstituted aniline at C4 | <5 |

In Vitro Kinase Assay Protocol

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

-

Materials:

-

Synthesized inhibitor compounds

-

Recombinant kinase enzyme (e.g., EGFR, VEGFR-2, Src)

-

Kinase-specific substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

96-well or 384-well plates

-

Plate reader capable of measuring the assay signal (e.g., luminescence, fluorescence)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

-

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in DMSO.

-

In the wells of the assay plate, add the kinase assay buffer, the diluted inhibitor, and the kinase substrate.

-

Add the kinase enzyme to each well to initiate the reaction, except for the negative control wells.

-

Add ATP to all wells to start the phosphorylation reaction.

-

Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified duration (e.g., 30-60 minutes).

-

Stop the reaction by adding the detection reagent according to the manufacturer's protocol. This reagent may also initiate a signal-generating step.

-

Incubate as required for signal development.

-

Measure the signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable curve-fitting model.

-

Experimental Workflow for Kinase Inhibitor Evaluation

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel kinase inhibitors. The protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination detailed herein provide robust methods for the diversification of the quinoxaline scaffold at the 7-position. The resulting 7-aryl and 7-anilino-5-fluoroquinoxaline derivatives hold significant promise as potent inhibitors of key kinases implicated in cancer and other diseases. The provided workflows and protocols offer a solid foundation for researchers engaged in the discovery and development of next-generation targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 7-Bromo-5-fluoroquinoxaline as a Precursor for Advanced Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from 7-Bromo-5-fluoroquinoxaline. This precursor is a valuable building block for creating sophisticated molecular tools for bioimaging and sensing applications. Its unique electronic properties, arising from the electron-withdrawing quinoxaline core and the additional inductive effect of the fluorine atom, make it an ideal scaffold for developing probes with tunable photophysical characteristics.

Introduction to this compound in Fluorescent Probe Design

Quinoxaline-based fluorescent probes have emerged as superior alternatives to traditional dyes such as fluorescein and rhodamine, offering enhanced photostability, larger Stokes shifts, and higher quantum yields. The this compound scaffold provides a key advantage for synthetic chemists. The bromine atom at the 7-position serves as a versatile handle for introducing a wide variety of functional groups through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the rational design of probes with tailored specificities and fluorescent properties.

The general strategy involves coupling an arylboronic acid, which can be a fluorophore itself or contain a recognition moiety, to the 7-position of the quinoxaline core. This modular approach enables the creation of a diverse library of fluorescent probes for various biological targets.

Hypothetical Fluorescent Probe: QF-P1

To illustrate the application of this compound, we describe a hypothetical fluorescent probe, QF-P1 (Quinoxaline-Fluorophore-Probe 1) , designed for the detection of a specific cellular analyte. In this example, this compound is coupled with a pyreneboronic acid via a Suzuki-Miyaura reaction. Pyrene is a well-known fluorophore whose emission is sensitive to its local environment, making it suitable for sensing applications.

Photophysical Properties of QF-P1

The following table summarizes the hypothetical photophysical properties of QF-P1 compared to its precursor and other common fluorophores.

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| QF-P1 | 345 | 450 | 105 | 0.65 |

| This compound | ~320 | Not significantly emissive | - | <0.01 |

| Pyrene | 340 | 375, 395 (monomer) | 35-55 | 0.60 |

| Fluorescein (FITC) | ~495 | ~520 | ~25 | ~0.9 |

| Rhodamine B | ~555 | ~580 | ~25 | ~0.3 - 0.7 |

Experimental Protocols

Synthesis of QF-P1 via Suzuki-Miyaura Coupling

This protocol describes the synthesis of the hypothetical fluorescent probe QF-P1 from this compound and 1-pyreneboronic acid.

Materials and Reagents:

-

This compound

-

1-Pyreneboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

In a round-bottom flask, combine this compound (1.0 mmol), 1-pyreneboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add Pd(OAc)₂ (0.05 mmol) and PPh₃ (0.1 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water (20 mL).

-

Heat the reaction mixture to 90 °C and stir for 12 hours under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and dichloromethane as the eluent to yield the pure QF-P1 probe.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Cellular Imaging with QF-P1

This protocol provides a general workflow for using QF-P1 for live-cell imaging.

Materials and Equipment:

-

QF-P1 stock solution (1 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells of interest cultured on glass-bottom dishes

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter for pyrene)

Procedure:

-

Cell Seeding: Seed the cells of interest onto glass-bottom dishes and allow them to adhere overnight in a CO₂ incubator.

-

Probe Loading: Prepare a working solution of QF-P1 in cell culture medium at a final concentration of 1-10 µM.

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the QF-P1 working solution to the cells and incubate for 30-60 minutes at 37 °C.

-

Washing: Remove the probe-containing medium and wash the cells twice with warm PBS to remove any unbound probe.

-

Imaging: Add fresh cell culture medium or PBS to the cells and image using a fluorescence microscope. Excite the sample at ~345 nm and collect the emission at ~450 nm.

Visualizations

Caption: Synthetic workflow for the QF-P1 fluorescent probe.

Caption: General workflow for cellular imaging with QF-P1.

Application in Drug Development: Fluorescent Kinase Inhibitors

A significant application of this compound-derived probes is in the development of fluorescent kinase inhibitors. Kinases are crucial targets in cancer therapy, and fluorescently labeled inhibitors can be used to visualize their distribution and target engagement within living cells.

By coupling a known kinase inhibitor moiety (as a boronic acid derivative) to the 7-position of this compound, a fluorescent probe can be synthesized that retains its inhibitory activity. This allows for real-time monitoring of drug-target interactions and can aid in the development of more effective and selective cancer therapeutics.

Caption: Inhibition of a kinase signaling pathway by a fluorescent probe.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of advanced fluorescent probes. The ability to easily modify its structure through well-established synthetic protocols, such as the Suzuki-Miyaura coupling, allows for the creation of a wide range of probes with tailored properties for specific applications in cellular imaging, analyte sensing, and drug development. The superior photophysical characteristics of quinoxaline-based fluorophores make them powerful tools for elucidating complex biological processes.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-5-fluoroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction